

Ethyl (2-iodobenzoyl)acetate molecular structure

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An In-depth Technical Guide to the Molecular Structure of **Ethyl (2-iodobenzoyl)acetate**

Abstract

Ethyl (2-iodobenzoyl)acetate (CAS No: 90034-85-8) is a pivotal molecular scaffold in contemporary organic synthesis and medicinal chemistry.^[1] Its structure, which uniquely combines a reactive β -keto ester system with a sterically demanding and synthetically versatile ortho-iodinated aromatic ring, offers a dual functionality that is highly prized in the construction of complex molecular architectures.^[1] This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, an exploration of its inherent keto-enol tautomerism, and an overview of its synthesis and reactivity. The content herein is tailored for researchers, scientists, and drug development professionals who leverage advanced chemical syntheses for the discovery of novel therapeutic agents and materials.

Introduction: The Strategic Importance of a Multifunctional Synthon

In the landscape of synthetic chemistry, the strategic value of a starting material is often measured by its ability to serve as a versatile building block, or synthon. **Ethyl (2-iodobenzoyl)acetate** is a prime example of such a molecule. Halogenated organic compounds are of paramount importance in synthetic chemistry, with the carbon-halogen bond providing a reactive site for a vast array of transformations, most notably transition metal-catalyzed cross-coupling reactions.^[1] The carbon-iodine bond, in particular, is highly reactive, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.^[1]

Simultaneously, the β -keto ester moiety within **Ethyl (2-iodobenzoyl)acetate** is a classic and powerful functional group. The acidity of the α -carbon, situated between the two carbonyl groups, makes it a potent nucleophile upon deprotonation, enabling a wide range of alkylation, acylation, and condensation reactions. This functionality is a cornerstone for the synthesis of a multitude of heterocyclic systems, which form the core of many biologically active molecules.^[1]^[2] The combination of these two features in a single molecule makes **Ethyl (2-iodobenzoyl)acetate** a powerful tool for building molecular diversity and complexity, particularly in the development of novel pharmaceuticals.^[1]

Elucidation of the Molecular Structure

The definitive structure of **Ethyl (2-iodobenzoyl)acetate**, with the molecular formula $C_{11}H_{11}IO_3$ and a molecular weight of 318.11 g/mol, is established through a combination of spectroscopic techniques.^[3]^[4] While a definitive crystal structure is not widely published, its covalent arrangement is unambiguously confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

Property	Value	Source
CAS Number	90034-85-8	^[3] ^[4]
Molecular Formula	$C_{11}H_{11}IO_3$	^[3] ^[4]
Molecular Weight	318.11 g/mol	^[3] ^[4]
Appearance	White crystalline solid / Liquid	^[5]
Density	1.609 g/mL at 25 °C (lit.)	^[5]
Boiling Point	142-144 °C at 0.4 mm Hg (lit.)	^[5]
Refractive Index	$n_{20/D}$ 1.5865 (lit.)	^[5]

Keto-Enol Tautomerism: A Dynamic Equilibrium

A fundamental characteristic of β -dicarbonyl compounds like **Ethyl (2-iodobenzoyl)acetate** is their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol forms.^[6] This phenomenon, known as tautomerism, involves the migration of a proton and the

shifting of bonding electrons. The interconversion between the keto and enol tautomers is a slow process on the NMR timescale, allowing for the distinct observation and quantification of both species in solution.[7][8][9]

The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ketone carbonyl oxygen.[7] This conjugation and hydrogen bonding are key features of its structure. The equilibrium position is sensitive to the solvent; non-hydrogen-bonding solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas hydrogen-bonding solvents can disrupt this internal interaction, shifting the equilibrium toward the keto form.[6]

Caption: Keto-enol equilibrium in **Ethyl (2-iodobenzoyl)acetate**.

Spectroscopic Characterization

The precise molecular structure is confirmed by a combination of spectroscopic methods. The data presented in the following table are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy.[10]

Technique	Expected Signal / Peak	Assignment & Rationale
^1H NMR	$\delta \approx 7.0\text{-}8.0$ ppm (m, 4H)	Aromatic protons of the 2-iodobenzoyl group. The ortho-iodine causes complex splitting patterns.
$\delta \approx 4.2$ ppm (q, 2H)	$-\text{OCH}_2\text{CH}_3$ of the ethyl ester group, split by the adjacent methyl group.	
$\delta \approx 3.9$ ppm (s, 2H)	$-\text{CO}-\text{CH}_2-\text{CO}-$ protons of the keto form. A key singlet identifying the β -dicarbonyl methylene.	
$\delta \approx 1.2$ ppm (t, 3H)	$-\text{OCH}_2\text{CH}_3$ of the ethyl ester group, split by the adjacent methylene group.	
$\delta \approx 12\text{-}13$ ppm (br s, 1H)	Enolic $-\text{OH}$ proton (enol form), deshielded due to strong intramolecular H-bonding. Often broad.	
$\delta \approx 5.5\text{-}6.0$ ppm (s, 1H)	Vinylic $=\text{CH}-$ proton of the enol form.	
^{13}C NMR	$\delta \approx 190\text{-}200$ ppm	Benzoyl $\text{C}=\text{O}$ (ketone) carbon.
$\delta \approx 165\text{-}170$ ppm	Ester $\text{C}=\text{O}$ carbon.	
$\delta \approx 128\text{-}142$ ppm	Aromatic carbons.	
$\delta \approx 90\text{-}95$ ppm	Carbon bearing the iodine atom (C-I), shifted significantly upfield. [10]	
$\delta \approx 61$ ppm	$-\text{OCH}_2\text{CH}_3$ carbon.	
$\delta \approx 45\text{-}50$ ppm	$-\text{CO}-\text{CH}_2-\text{CO}-$ carbon (keto form).	

$\delta \approx 14$ ppm	-OCH ₂ CH ₃ carbon.	
IR (cm ⁻¹)	~3060	Aromatic C-H stretch.
~2980	Aliphatic C-H stretch.	
~1740 (strong)	Ester C=O stretch.	
~1715 (strong)	Ketone C=O stretch (keto form).	
~1600-1650 (strong)	Conjugated C=O and C=C stretches (enol form).	
~1250 (strong)	Ester C-O stretch.	
Mass Spec.	m/z = 318	Molecular ion peak [M] ⁺ .
m/z = 273	Fragment corresponding to loss of ethoxy group [-OCH ₂ CH ₃].	
m/z = 205	Fragment corresponding to the 2-iodobenzoyl cation [I-C ₆ H ₄ -CO] ⁺ .	

Synthesis and Reactive Potential

The synthetic utility of **Ethyl (2-iodobenzoyl)acetate** stems directly from its dual-reactive structure. Understanding its synthesis provides context for its application.

Synthetic Pathway

A robust method for the preparation of β -keto esters is the Claisen condensation. A plausible and efficient synthesis for **Ethyl (2-iodobenzoyl)acetate** involves the base-mediated condensation of ethyl 2-iodobenzoate with ethyl acetate. Sodium ethoxide is a common base for this transformation, acting to deprotonate ethyl acetate to form the nucleophilic enolate, which subsequently attacks the carbonyl of ethyl 2-iodobenzoate.

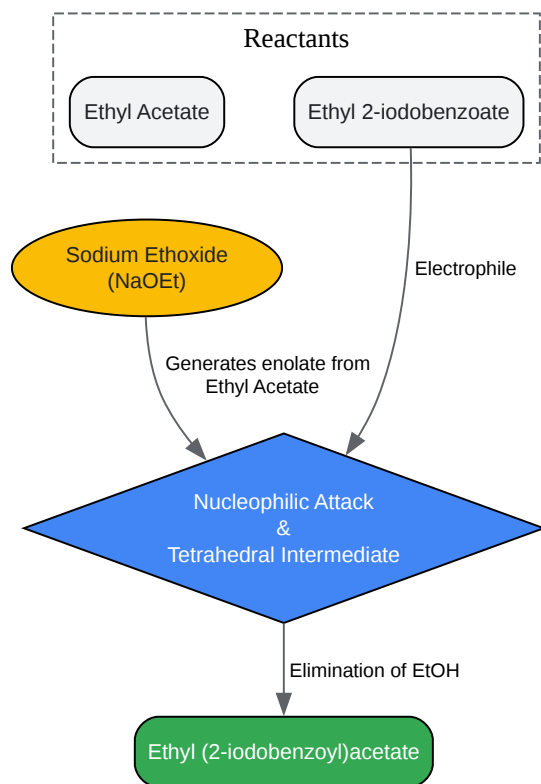


Fig. 2: Claisen condensation for the synthesis of the target molecule.

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Caption: Claisen condensation for the synthesis of the target molecule.

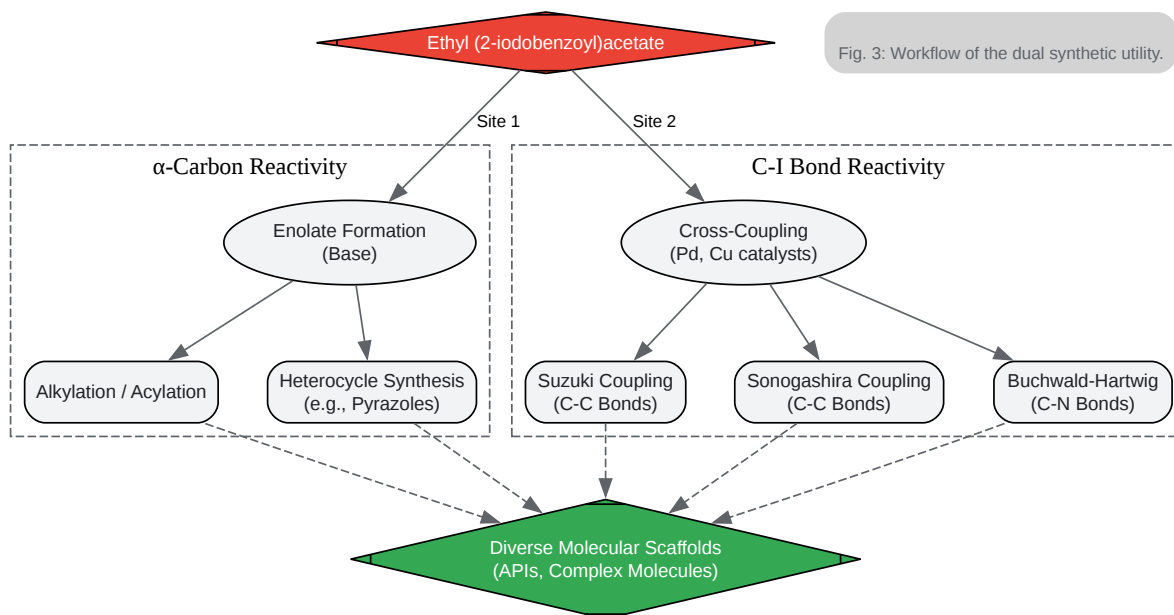
Dual-Mode Reactivity and Applications

The true power of this synthon is realized in its subsequent reactions, which can be directed at either of its two primary reactive sites.

- Reactions at the α -Carbon: The methylene protons are acidic ($pK_a \approx 11$), allowing for easy formation of a stabilized enolate. This nucleophile can be used in:
 - Alkylation/Acylation: Introducing new substituents to build molecular complexity.

- Heterocycle Formation: Condensation with reagents like hydrazines, ureas, or amidines to form pyrazoles, pyrimidines, and other important heterocyclic cores.[\[1\]](#)[\[11\]](#)
- Reactions at the C-I Bond: The 2-iodo group is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, including:
 - Suzuki Coupling: Formation of C(sp²)-C(sp²) bonds with boronic acids.
 - Heck Coupling: Formation of C-C bonds with alkenes.
 - Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
 - Buchwald-Hartwig Amination: Formation of C-N bonds.

This dual reactivity enables both linear and convergent synthetic strategies, where either functional group can be manipulated first, or they can be used in tandem for intramolecular cyclization reactions to build complex, fused polycyclic systems.[\[1\]](#)[\[12\]](#)



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Caption: Workflow of the dual synthetic utility.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following generalized protocols are provided as a self-validating system for synthesis and characterization.

Protocol 1: Synthesis via Claisen-type Condensation

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.

- **Base Preparation:** To the flask, add absolute ethanol followed by the careful, portion-wise addition of metallic sodium to generate sodium ethoxide in situ. Allow the reaction to complete until all sodium has dissolved.
- **Enolate Formation:** Add an equimolar amount of dry ethyl acetate to the sodium ethoxide solution and stir for 30-60 minutes at room temperature.
- **Condensation:** Add ethyl 2-iodobenzoate dropwise via the dropping funnel to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours.
- **Workup:** Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous solution with dilute HCl until it is acidic (pH ~5-6).
- **Extraction & Purification:** Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).^[13] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Spectroscopic Sample Preparation

- **NMR Spectroscopy:** Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.^[10] Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC).
- **IR Spectroscopy:** For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern.

Conclusion

The molecular structure of **Ethyl (2-iodobenzoyl)acetate** is a masterful confluence of functionality. Its characterization is straightforward via modern spectroscopic methods, which also reveal the fascinating and synthetically relevant keto-enol tautomerism. The true value of this molecule lies not just in its static structure, but in its dynamic potential as a dual-headed synthon. For researchers in drug discovery and materials science, the ability to selectively functionalize either the nucleophilic α -carbon or the electrophilic-after-activation aromatic carbon provides a robust platform for the rapid generation of novel and complex chemical entities. A thorough understanding of its structural nuances is the foundation upon which innovative and efficient synthetic strategies are built.

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